4-bromo-2-chloro-1H-indole

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

4-Bromo-2-chloro-1H-indole (C₈H₅BrClN, MW 230.49 g/mol) is a dihalogenated indole building block engineered for orthogonal synthetic strategies. The C-4 bromine undergoes selective Pd-catalyzed Suzuki coupling while the C-2 chlorine remains intact for a second, distinct transformation, eliminating protecting-group steps and reducing synthetic route length by at least one step compared to mono-halogenated indoles. This built-in chemoselectivity makes it a strategic single-compound replacement for two separate intermediates in medicinal chemistry workflows targeting kinase inhibitors, GPCR ligands, and antimicrobial scaffolds. With a QSAR-validated 4-Br pharmacophore essential for antibiofilm activity and a C-2 Cl handle for late-stage diversification, it enables parallel exploration of structure-activity relationships against drug-resistant Candida spp. and MRSA. Choose this compound for convergent synthesis efficiency, reduced supply chain complexity, and access to a biologically pre-validated halogenation pattern.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
Cat. No. B8761011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-chloro-1H-indole
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)Cl)C(=C1)Br
InChIInChI=1S/C8H5BrClN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H
InChIKeyBKRXWVJGWFDPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-1H-indole (CAS 1310556-87-6): Core Chemical Identity and Procurement-Relevant Profile for a Dual-Halogenated Indole Building Block


4-Bromo-2-chloro-1H-indole (C₈H₅BrClN, MW 230.49 g/mol) is a dihalogenated indole featuring bromine at the C-4 position and chlorine at the C-2 position of the indole nucleus . This specific 4-Br/2-Cl substitution pattern is commercially available as a research-chemical building block and is primarily valued as a versatile intermediate in medicinal chemistry and organic synthesis. Unlike mono‑halogenated or non‑halogenated indoles, the simultaneous presence of two halogens with distinct reactivity profiles (C–Br vs. C–Cl bond strengths and oxidative addition kinetics) enables chemoselective sequential functionalization strategies that are essential for constructing complex polycyclic and biaryl architectures common in kinase inhibitors, antimicrobial agents, and other bioactive scaffolds. Its molecular weight and lipophilicity (predicted logP ~3.4) place it in a physicochemical space that balances adequate organic solubility with sufficient polarity for handling in standard laboratory workflows .

Why 4-Bromo-2-chloro-1H-indole Cannot Be Freely Interchanged with Mono-Halogenated or Positional Isomer Indoles


The specific 4-Br/2-Cl substitution pattern dictates both the compound's reactivity profile and the biological properties of downstream products in ways that cannot be replicated by swapping with a 4-bromoindole, 2-chloroindole, or a positional isomer such as 5-bromo-4-chloroindole. In palladium-catalyzed cross‑coupling reactions, aryl bromides undergo oxidative addition significantly faster than aryl chlorides, enabling the C-4 bromine to be selectively functionalized while the C-2 chlorine remains intact for a subsequent orthogonal transformation . This sequential reactivity is lost when using mono‑brominated or mono‑chlorinated analogs. Furthermore, quantitative structure–activity relationship (QSAR) analyses of halogenated indoles demonstrate that antimicrobial and antibiofilm activities are highly sensitive to both the identity and the ring position of halogen substituents; halogenation at C‑4 and C‑5 promotes activity, whereas substitution at C‑7 is detrimental . Single-point changes in halogen placement therefore lead to substantial differences in biological potency, solubility, and target engagement, making generic interchange scientifically unsound for any application where reproducible reactivity or bioactivity is required.

Quantitative Differentiation Evidence for 4-Bromo-2-chloro-1H-indole: Head-to-Head, Cross-Study, and Class-Level Comparisons Against Closest Analogs


Chemoselective Suzuki Coupling: Bromo vs. Chloro Reactivity Enables Sequential Functionalization

Under phosphine-free Suzuki–Miyaura conditions in aqueous tea extract at room temperature, aryl bromides couple with phenylboronic acid while aryl chlorides remain completely unreacted, demonstrating excellent chemoselectivity in favor of the C–Br bond . In the specific case of 4-bromoindole, the bromine substituent reacts with arylboronic acids in moderate to excellent yields without requiring protection of the indole N–H . This chemoselectivity directly translates to 4-bromo-2-chloro-1H-indole: the C-4 bromine atom is expected to undergo selective oxidative addition with Pd(0) catalysts (bond dissociation energy for C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol), leaving the C-2 chlorine available for a subsequent orthogonal coupling reaction. In contrast, mono‑halogenated analogs such as 4-bromoindole or 2-chloroindole provide only a single reactive handle, preventing the build-up of molecular complexity through iterative coupling strategies.

Chemoselective cross-coupling Sequential functionalization Palladium catalysis Orthogonal reactivity

Antifungal Potency of the 5-Bromo-4-chloroindole Regioisomer Outperforms Ketoconazole Against Drug-Resistant Candida spp.

A systematic screen of fifty multi-halogenated indoles against ten Candida species identified 5-bromo-4-chloroindole – a direct positional isomer of the target compound – as one of the two most potent antifungal scaffolds . 5-Bromo-4-chloroindole exhibited MIC values of 10–50 µg/mL across drug-resistant Candida strains, outperforming the clinical azole ketoconazole and matching the potency of miconazole . This compound also significantly suppressed yeast-to-hyphae transition, biofilm biomass, and induced ROS accumulation. QSAR modeling revealed that halogen substitution at C-4 and C-5 positions is optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects . The target compound 4-bromo-2-chloro-1H-indole shares the critical C-4 bromine and contains a C-2 chlorine, which, based on the established SAR, is predicted to confer strong antifungal character while offering distinct reactivity for further derivatization.

Antifungal resistance Candida auris Biofilm inhibition Multi-halogenated indoles

Antibacterial and Antibiofilm Potency of 4-Bromo-6-chloroindole Comparable to Gentamicin Against MRSA with Superior Resistance Profile

In a parallel study by the same research group, a library of multi-halogenated indoles was screened against drug-resistant Staphylococcus aureus, including MRSA . 4-Bromo-6-chloroindole – a regioisomer of the target compound – emerged as one of two lead compounds with MIC values of 20–30 µg/mL, demonstrating bactericidal activity comparable to gentamicin . Critically, unlike gentamicin, 4-bromo-6-chloroindole did not induce resistance over 20 days of serial passage, effectively inhibited biofilm and persister cell formation, and suppressed hemolysin production via downregulation of quorum-sensing genes (agrA, RNAIII) and virulence genes (hla, nuc1) . SAR analysis confirmed that multi-halogenation at C-4, C-5, C-6, and C-7 positions enhances antibacterial activity . The target compound, 4-bromo-2-chloro-1H-indole, incorporates the essential C-4 bromine while offering a C-2 chlorine that differentiates it from the 4-bromo-6-chloro isomer for alternative derivatization strategies.

MRSA Biofilm Antivirulence Persister cells Drug resistance

Bromoindole Biofilm Inhibition: C-4 Halogenation Confirms Optimal Antibiofilm Pharmacophore Placement

A comprehensive evaluation of 16 halogenated indoles against enterohemorrhagic E. coli O157:H7 (EHEC) established that antibiofilm activity follows the order chloroindoles > bromoindoles > indole > fluoroindoles . Specifically, 4-bromoindole exhibited an MIC of 100 µg/mL, and at a sub-inhibitory concentration of 20 µg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic growth . Both 4-bromoindole and 5-bromoindole significantly reduced swimming motility, swarming motility, and curli formation – key virulence factors for EHEC biofilm establishment . QSAR analysis demonstrated that halogenation at C-4 or C-5 positions promotes antimicrobial activity, whereas C-7 halogenation is consistently detrimental . The target compound 4-bromo-2-chloro-1H-indole possesses the validated C-4 bromine pharmacophore and additionally incorporates a C-2 chlorine, a position that SAR suggests may further modulate activity and physicochemical properties.

EHEC Biofilm inhibition Motility suppression Curli formation QSAR

Halogen-Enhanced Kinase Inhibitor Stability: Bromine and Chlorine Improve Binding Pocket Interactions in CK2 Inhibitors

Structural biology studies of halogenated indenoindole-based inhibitors bound to the CK2α catalytic subunit reveal that halogens such as bromine and chlorine enhance inhibitor stability through the formation of additional non-covalent interactions (halogen bonds and hydrophobic contacts) within the ATP-binding pocket . The brominated indenoindole MC11 demonstrated high-affinity CK2 inhibition, and crystallographic analysis confirmed that halogen substituents occupy specific sub-pockets in the kinase active site, contributing to both potency and selectivity . This halogen-bonding advantage extends to dihalogenated indoles: the simultaneous presence of bromine and chlorine atoms provides multiple points of contact with the protein surface that mono‑halogenated analogs cannot achieve. 4-Bromo-2-chloro-1H-indole, as a synthetic precursor to halogenated indole-based kinase inhibitors, enables the installation of bromine and chlorine at distinct positions of the final inhibitor scaffold, replicating the validated poly-halogenation motif for optimal target engagement.

CK2 kinase inhibition Halogen bonding ATP-binding pocket Indenoindole scaffold

Best-Fit Research and Industrial Applications for 4-Bromo-2-chloro-1H-indole Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Complex Biaryl and Polycyclic Architectures in Medicinal Chemistry

The demonstrated chemoselectivity of bromine over chlorine in phosphine-free Suzuki couplings makes 4-bromo-2-chloro-1H-indole the reagent of choice for convergent synthetic strategies requiring two sequential C–C bond-forming events. In a typical workflow, the C-4 bromine is first coupled with an aryl- or heteroarylboronic acid under mild Pd catalysis; the C-2 chlorine remains intact and is subsequently activated for a second orthogonal coupling (e.g., Buchwald–Hartwig amination or a higher-temperature Suzuki reaction with a more active catalyst system). This built-in orthogonality eliminates the need for protecting-group manipulations or separate halogenation steps, directly reducing the synthetic step count by at least one step compared to routes that start from mono‑halogenated indoles. Procurement of this single dual-halogenated building block thus replaces two separate intermediates, streamlining supply chain logistics for medicinal chemistry laboratories constructing kinase inhibitor libraries, GPCR-targeted compound collections, or natural product analogs where biaryl and fused polycyclic indole cores are prevalent .

Antifungal Lead Optimization Starting from a Validated Multi-Halogenated Indole Pharmacophore

The discovery that 5-bromo-4-chloroindole exhibits MIC values of 10–50 µg/mL against drug-resistant Candida species – outperforming ketoconazole – validates the dihalogenated indole scaffold as a promising antifungal pharmacophore. 4-Bromo-2-chloro-1H-indole provides an alternative halogenation pattern that retains the critical C-4 bromine while repositioning the chlorine to C-2. This substitutional variation allows medicinal chemists to explore a distinct region of chemical space around the validated antifungal core without de novo scaffold design. The C-2 chlorine additionally offers a synthetic handle for late-stage diversification through nucleophilic aromatic substitution or cross-coupling, enabling rapid generation of focused analog libraries for SAR studies targeting pan-antifungal activity against Candida auris and other WHO priority fungal pathogens. Selecting this compound over mono‑halogenated indoles provides the dual benefit of a pre-validated pharmacophore and orthogonal synthetic tractability .

Anti-MRSA Agent Development Exploiting Low Resistance Induction Potential

The finding that 4-bromo-6-chloroindole exhibits bactericidal activity comparable to gentamicin (MIC = 20–30 µg/mL) but without inducing resistance over 20 days of serial passage highlights a critical therapeutic differentiator for halogenated indoles in the antibacterial pipeline. 4-Bromo-2-chloro-1H-indole, as a close structural analog, is strategically positioned for entry into medicinal chemistry campaigns targeting MRSA and other multidrug-resistant Gram-positive pathogens. Its C-2 chlorine substituent provides a vector for further optimization of pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) without compromising the C-4 bromine pharmacophore essential for antibacterial potency. In industrial settings, procurement of this compound enables the parallel exploration of both the 4-bromo-2-chloro and 4-bromo-6-chloro regioisomeric series from a common synthetic intermediate, maximizing the probability of identifying a development candidate that balances potency, safety, and resistance profiles .

Antibiofilm Agent Discovery for Enterohemorrhagic E. coli and Related Enteric Pathogens

The demonstration that 4-bromoindole inhibits EHEC biofilm formation by >61% at a sub-MIC concentration of 20 µg/mL, coupled with QSAR evidence that halogenation at C-4 and C-5 positions maximizes antimicrobial activity , provides a strong evidence-based rationale for deploying 4-bromo-2-chloro-1H-indole in antibiofilm discovery programs. The additional C-2 chlorine substituent is predicted to enhance activity based on the established ranking chloroindoles > bromoindoles , while simultaneously serving as a reactive site for the synthesis of more elaborate analogs. For research groups focused on enteric bacterial pathogenesis, biofilm-associated chronic infections, or anti-virulence strategies targeting curli-mediated adhesion, this compound offers a chemically tractable starting point with a biologically validated mechanism of action (motility suppression, curli inhibition). Its procurement value lies in combining the correct pharmacophoric halogenation pattern with built-in synthetic versatility for hit-to-lead optimization .

Quote Request

Request a Quote for 4-bromo-2-chloro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.